molecular formula C9H17N3O2 B2707689 2-[(2S)-4-Azidobutan-2-yl]oxyoxane CAS No. 1807919-90-9

2-[(2S)-4-Azidobutan-2-yl]oxyoxane

Cat. No.: B2707689
CAS No.: 1807919-90-9
M. Wt: 199.254
InChI Key: UWHTWSUSWHFFQN-IENPIDJESA-N
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Description

2-[(2S)-4-Azidobutan-2-yl]oxyoxane is a chemical compound with significant potential in scientific research. It serves as a versatile building block, enabling the synthesis of diverse functional materials and exploration of various applications, including drug discovery and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-4-Azidobutan-2-yl]oxyoxane typically involves the reaction of 4-azidobutan-2-ol with oxane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-4-Azidobutan-2-yl]oxyoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium azide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2S)-4-Azidobutan-2-yl]oxyoxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and materials.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 2-[(2S)-4-Azidobutan-2-yl]oxyoxane involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The compound’s ability to undergo such reactions makes it a valuable tool in the study of molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(2R)-4-Azidobutan-2-yl]oxyoxane: A stereoisomer with similar properties but different spatial arrangement.

    Neomycin B: An aminoglycoside antibiotic with a similar azido functional group.

    Various azido derivatives: Compounds with azido groups that exhibit similar reactivity and applications

Uniqueness

2-[(2S)-4-Azidobutan-2-yl]oxyoxane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereoselectivity is crucial, such as in the synthesis of chiral drugs and materials .

Properties

IUPAC Name

2-[(2S)-4-azidobutan-2-yl]oxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-8(5-6-11-12-10)14-9-4-2-3-7-13-9/h8-9H,2-7H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHTWSUSWHFFQN-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN=[N+]=[N-])OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN=[N+]=[N-])OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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